2-Bromo-1-(4-methylthiophen-2-yl)ethanone chemical structure and properties
2-Bromo-1-(4-methylthiophen-2-yl)ethanone chemical structure and properties
Core Identity & Synthetic Utility in Heterocyclic Chemistry
Executive Summary
2-Bromo-1-(4-methylthiophen-2-yl)ethanone (CAS: 1203589-82-5) is a specialized electrophilic building block used primarily in the synthesis of bioactive thiazoles and imidazopyridines. As an
This guide details its physicochemical profile, validated synthetic protocols, and downstream applications, emphasizing the Hantzsch Thiazole Synthesis as its primary utility.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a thiophene ring substituted at the C2 position with a bromoacetyl group and at the C4 position with a methyl group. The electron-rich thiophene ring, combined with the electron-withdrawing carbonyl and the leaving group capability of the bromine, creates a highly reactive electrophilic center at the
Figure 1: Structural connectivity and functional zones of the target molecule.
Property Table
Data derived from calculated consensus and vendor specifications.
| Property | Value | Note |
| IUPAC Name | 2-Bromo-1-(4-methylthiophen-2-yl)ethan-1-one | |
| CAS Number | 1203589-82-5 | |
| Molecular Formula | ||
| Molecular Weight | 219.10 g/mol | |
| Appearance | Off-white to beige solid | Hygroscopic |
| Solubility | Soluble in DCM, Chloroform, DMSO | Hydrolyzes in water |
| LogP | ~2.68 | Moderate lipophilicity |
| Hazards | Lachrymator , Skin Corrosive | Handle in fume hood |
Synthetic Protocols
Synthesis from 2-Acetyl-4-methylthiophene
The most reliable route involves the regioselective
Protocol: NBS-Mediated Bromination
-
Objective: Selective bromination at the
-position without affecting the thiophene ring. -
Scale: 10 mmol basis.
Reagents:
-
1-(4-methylthiophen-2-yl)ethanone (1.40 g, 10 mmol)
-
N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.17 g, 1 mmol) - Catalyst
-
Acetonitrile (ACN) (50 mL)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting ketone in ACN.
-
Addition: Add p-TsOH followed by NBS in a single portion.
-
Reflux: Heat the mixture to reflux (
) for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material ( ) should disappear, and a new spot ( ) should appear.-
Mechanistic Insight: The acid catalyst promotes enolization of the ketone. NBS reacts selectively with the enol form.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
mL) to remove succinimide byproduct. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary to obtain the off-white solid.
Figure 2: Synthetic pathway emphasizing the enol intermediate to ensure regioselectivity.
Applications in Drug Discovery[4][10]
Hantzsch Thiazole Synthesis
The primary application of this scaffold is the construction of 2-aminothiazoles, a pharmacophore found in numerous kinase inhibitors (e.g., Dasatinib analogs).
Reaction Logic:
The
Standard Protocol (Thiourea Coupling):
-
Mix: Combine 2-Bromo-1-(4-methylthiophen-2-yl)ethanone (1.0 eq) and Thiourea (1.2 eq) in Ethanol.
-
Heat: Reflux for 1-2 hours.
-
Precipitate: The product often precipitates as the HBr salt.
-
Neutralize: Treat with aqueous
to liberate the free base: 4-(4-methylthiophen-2-yl)thiazol-2-amine .
Figure 3: Mechanism of the Hantzsch Thiazole Synthesis utilizing the target molecule.
Safety & Handling (E-E-A-T)
Warning:
-
Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning chemical fume hood.[1]
-
Skin Corrosive: Direct contact can cause chemical burns.[1] Double-gloving (Nitrile) is recommended.
-
Storage: Store at
under inert atmosphere ( or Ar). Moisture leads to hydrolysis, releasing HBr and degrading the compound to the -hydroxy ketone. -
Waste Disposal: Quench excess alkylating agent with aqueous sodium thiosulfate or dilute ammonia before disposal into halogenated waste streams.
References
-
Fluorochem. (n.d.). 2-Bromo-1-(4-methylthiophen-2-yl)ethanone Product Sheet. Retrieved from (Search CAS: 1203589-82-5).
-
Chem Help Asap. (2020).[2] Hantzsch Thiazole Synthesis Mechanism and Protocols. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for analogous structures. Retrieved from .
-
Fisher Scientific. (2025).[1] Safety Data Sheet:
-Bromoacetylthiophenes. Retrieved from .
